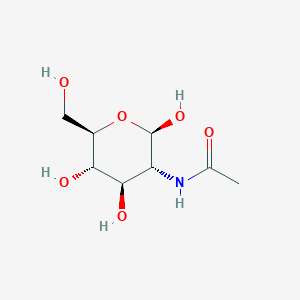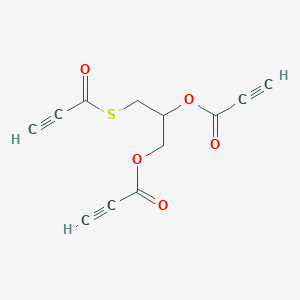
4-Methylsalicylic acid
Übersicht
Beschreibung
. It is a white solid that is soluble in basic water and polar organic solvents. The compound features both a carboxylic acid and a phenol group, making it a versatile chemical in various applications .
Wirkmechanismus
Target of Action
4-Methylsalicylic acid, an organic compound with the formula CH3C6H3(CO2H)(OH) , is known to inhibit the medium chain acyl-CoA synthetase . This enzyme plays a crucial role in fatty acid metabolism by converting medium-chain fatty acids into their corresponding acyl-CoA derivatives, which are then utilized in various metabolic pathways.
Mode of Action
It’s structurally similar to salicylic acid, which is known to inhibit cyclooxygenase, thereby reducing the formation of prostaglandins
Biochemical Pathways
This compound and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants and bacteria, salicylates can undergo several modifications to carry out their specific functions
Pharmacokinetics
Salicylates, in general, are known to be rapidly absorbed orally . They are excreted by the kidneys as free salicylic acid, salicyluric acid, salicylic phenolic, and acyl glucuronide . The plasma half-life for salicylate is about 2 to 3 hours at low doses and about 12 hours at usual anti-inflammatory doses .
Result of Action
Salicylic acid is known to have anti-inflammatory, keratolytic, and antibacterial properties
Biochemische Analyse
Biochemical Properties
4-Methylsalicylic acid is similar to salicylic acid and is used in the manufacturing of dyes . Its functional groups include a carboxylic acid and a phenol group . These functional groups play a crucial role in its biochemical reactions.
Cellular Effects
A series of Schiff bases derived from this compound were synthesized and evaluated for their immunosuppressive activities . Among them, a compound displayed potent biological activity against lymph node cells . The results of apoptosis and western-blot assays demonstrated that the immunosuppressive activity of this compound might be mediated by the inhibition of PI3K/AKT signaling pathway .
Molecular Mechanism
It is known that salicylic acid, a similar compound, undergoes hydrolysis in the presence of an aqueous base resulting in the formation of salicylic acid and methanol . This could suggest a similar mechanism for this compound.
Temporal Effects in Laboratory Settings
It is known that salicylic acid, a similar compound, targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. It is known that salicylic acid and its sodium and aluminium salt and methyl salicylate are used in cattle, horses, sheep, goats, and poultry. It is used topically in cream, ointments, or solution for the cleaning of wounds of the skin and the teat. The recommended dose is 2 to 400 μg/kg bw/day .
Metabolic Pathways
This compound can be synthesized via the phenylpropanoid route or the isochorismate pathway . It is metabolized to form SA-glucoside and SA glucose-ester through glucosylation, and methyl salicylate through methylation .
Transport and Distribution
It is known that it is a white solid that is soluble in basic water and in polar organic solvents . This suggests that it could be transported and distributed within cells and tissues through these solvents.
Subcellular Localization
It is known that salicylic acid, a similar compound, is more commonly used topically for its keratolytic, antibacterial, and photoprotective properties . This suggests that this compound could have a similar subcellular localization.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 4-Methylsalicylsäure kann durch die Hydroxylierung von 4-Methylbenzoesäure synthetisiert werden . Dieser Prozess beinhaltet typischerweise die Verwendung eines Palladium(II)-Katalysators unter Sauerstoffatmosphäre . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die selektive Hydroxylierung an der gewünschten Position am aromatischen Ring sicherzustellen.
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 4-Methylsalicylsäure ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Methylsalicylsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann zu Chinonen oxidiert werden.
Reduktion: Die Carbonsäuregruppe kann zu Alkoholen reduziert werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Bedingungen unter Verwendung von Halogenen oder Nitrierungsmitteln.
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Alkohole.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
4-Methylsalicylsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wirkt als Inhibitor für Medium-Chain-Acyl-CoA-Synthetase.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht.
Industrie: Wird bei der Produktion von Farbstoffen und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methylsalicylsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise hemmt es die Medium-Chain-Acyl-CoA-Synthetase und beeinflusst so den Fettsäurestoffwechsel . Die phenolische und die Carbonsäuregruppe der Verbindung spielen eine entscheidende Rolle bei ihren biochemischen Interaktionen .
Ähnliche Verbindungen:
Salicylsäure: Fehlt die Methylgruppe an der 4-Position.
3-Methylsalicylsäure: Methylgruppe befindet sich an der 3-Position.
6-Methylsalicylsäure: Natürlich vorkommendes Isomer mit der Methylgruppe an der 6-Position.
Einzigartigkeit: 4-Methylsalicylsäure ist einzigartig aufgrund ihres spezifischen Substitutionsschemas, das ihr einzigartige chemische und biologische Eigenschaften verleiht. Ihre Fähigkeit, Medium-Chain-Acyl-CoA-Synthetase zu hemmen, unterscheidet sie von anderen Isomeren .
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid: Lacks the methyl group at the 4-position.
3-Methylsalicylic Acid: Methyl group is at the 3-position.
6-Methylsalicylic Acid: Naturally occurring isomer with the methyl group at the 6-position.
Uniqueness: 4-Methylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit medium chain acyl-CoA synthetase sets it apart from other isomers .
Eigenschaften
IUPAC Name |
2-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESAXZANHETJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198166 | |
| Record name | m-Cresotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-85-1 | |
| Record name | 4-Methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Cresotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLSALICYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Cresotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CRESOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














